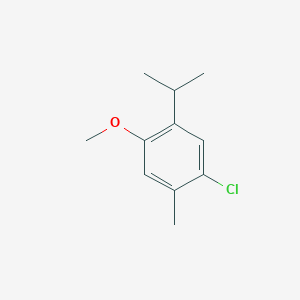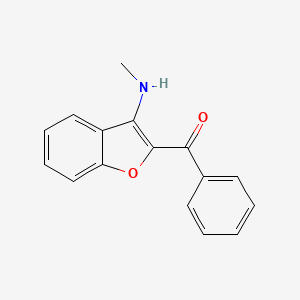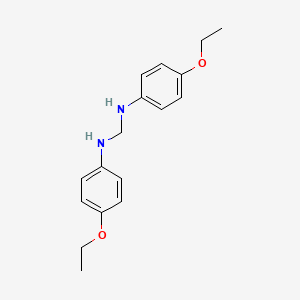
N-(2,2-Dicyanovinyl)-acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dicyanovinyl)-acetanilide is an organic compound known for its unique chemical structure and properties It features a dicyanovinyl group attached to an acetanilide moiety, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dicyanovinyl)-acetanilide typically involves the reaction of acetanilide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the dicyanovinyl group attached to the acetanilide core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-Dicyanovinyl)-acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2,2-Dicyanovinyl)-acetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which N-(2,2-Dicyanovinyl)-acetanilide exerts its effects is primarily through its ability to participate in electron transfer processes. The dicyanovinyl group acts as an electron acceptor, facilitating charge transfer interactions with other molecules. This property is particularly useful in optoelectronic applications, where the compound can modulate electronic states and enhance device performance.
Comparación Con Compuestos Similares
2,2-Dicyanovinyl-end-capped oligothiophenes: These compounds share the dicyanovinyl group but differ in their core structure, which affects their electronic properties and applications.
4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline: Another compound with a dicyanovinyl group, used in photonic and optical materials.
Uniqueness: N-(2,2-Dicyanovinyl)-acetanilide is unique due to its combination of the dicyanovinyl group with the acetanilide moiety. This structure imparts specific electronic and chemical properties that are advantageous in various applications, particularly in the fields of fluorescence and optoelectronics.
Propiedades
Número CAS |
115096-72-5 |
|---|---|
Fórmula molecular |
C12H9N3O |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N-(2,2-dicyanoethenyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H9N3O/c1-10(16)15(9-11(7-13)8-14)12-5-3-2-4-6-12/h2-6,9H,1H3 |
Clave InChI |
APMGGBGNOOXDMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C=C(C#N)C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)

![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)






![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)




